Pppapp

Description

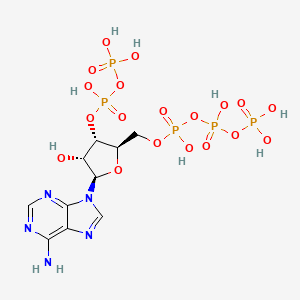

Structure

3D Structure

Properties

CAS No. |

53951-06-7 |

|---|---|

Molecular Formula |

C10H18N5O19P5 |

Molecular Weight |

667.14 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H18N5O19P5/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(31-38(25,26)32-35(17,18)19)4(30-10)1-29-37(23,24)34-39(27,28)33-36(20,21)22/h2-4,6-7,10,16H,1H2,(H,23,24)(H,25,26)(H,27,28)(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

BEZXPSZCIDIMAS-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N |

Other CAS No. |

53951-06-7 |

Related CAS |

53951-06-7 (Parent) 53951-06-7 (unspecified hydrochloride salt) |

Synonyms |

adenosine 5'-triphosphate 3'-diphosphate adenosine 5'-triphosphate 3'-diphosphate, lithium salt adenosine 5'-triphosphate 3'-diphosphate, sodium salt pppApp |

Origin of Product |

United States |

Foundational & Exploratory

The Emerging Role of pppApp in Bacterial Signaling: A Technical Guide

An In-depth Examination of Adenosine 3',5'-bis(triphosphate) in the Stringent Response and Beyond

Abstract

The bacterial stringent response, a crucial survival mechanism triggered by nutritional stress, has long been associated with the alarmones guanosine 3',5'-bis(diphosphate) (ppGpp) and guanosine 3',5'-bis(triphosphate) (pppGpp). However, recent discoveries have unveiled a parallel and, in some aspects, contrasting role for their adenosine analogs, particularly adenosine 3',5'-bis(triphosphate) (pppApp). This technical guide provides a comprehensive overview of the current understanding of this compound's function in bacterial physiology. It delves into the enzymatic synthesis and degradation of this compound, its molecular targets, and its distinct regulatory effects on gene expression. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this emerging player in bacterial signaling, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways involved.

Introduction

The stringent response is a highly conserved bacterial stress response that enables adaptation to nutrient-limiting conditions. This response is primarily mediated by the accumulation of (p)ppGpp, which acts as a global regulator of transcription, translation, and other cellular processes. The discovery of (p)ppApp, and specifically this compound, has added a new layer of complexity to our understanding of this critical signaling network. While structurally similar to (p)ppGpp, this compound exhibits unique biochemical properties and physiological roles, sometimes acting in opposition to its guanosine counterpart. This guide will explore the multifaceted role of this compound, from its synthesis by specialized enzymes to its impact on key cellular machinery.

Synthesis and Degradation of this compound

The intracellular concentration of this compound is tightly controlled by the coordinated action of synthetases and hydrolases.

This compound Synthesis

The synthesis of this compound is catalyzed by a class of enzymes known as (p)ppApp synthetases. These enzymes transfer a pyrophosphate group from a donor molecule, typically ATP, to the 3'-hydroxyl of an acceptor adenosine nucleotide.

Two prominent examples of enzymes capable of synthesizing this compound are:

-

Tas1 (Type VI (p)ppApp Synthetase 1): A potent toxin delivered by the Type VI Secretion System (T6SS) in bacteria like Pseudomonas aeruginosa. Tas1 exhibits a remarkably high catalytic rate, efficiently converting ATP to this compound, leading to rapid ATP depletion in target cells.[1][2][3][4]

-

RSHMex (RelA/SpoT Homolog from Methylobacterium extorquens): This enzyme displays a broader substrate specificity, capable of synthesizing both (p)ppGpp and this compound in vitro.[1][3][5][6][7][8]

The synthesis reaction can be summarized as follows:

ATP + ATP → this compound + AMP

This compound Degradation

The hydrolysis of this compound is carried out by specific hydrolases, which are crucial for detoxifying cells from the effects of this compound-synthesizing toxins and for potentially regulating endogenous this compound levels. These enzymes, often referred to as (p)ppApp hydrolases, belong to the HD domain superfamily of metallohydrolases. An example is the SAH enzyme from Pseudomonas aeruginosa, which can hydrolyze both (p)ppGpp and (p)ppApp.[9]

Molecular Targets and Mechanism of Action

This compound exerts its physiological effects through direct interaction with key cellular components, leading to a cascade of downstream events.

RNA Polymerase (RNAP)

A primary target of this compound is the bacterial RNA polymerase. X-ray crystallography has revealed that (p)ppApp binds to E. coli RNAP near the active site and switch regions.[5] This interaction leads to a distinct transcriptional response compared to (p)ppGpp. Notably, while (p)ppGpp typically inhibits the transcription of ribosomal RNA (rRNA) promoters, such as rrnB P1, this compound has been shown to activate transcription from this promoter.[3][5] This opposing effect highlights a "Yin-Yang" like regulatory plasticity of RNAP in response to different alarmones.[5] The presence of the transcription factor DksA can hinder the activating effect of this compound at the rrnB P1 promoter.[5]

Purine Biosynthesis Pathway

This compound, along with ppApp, can directly inhibit enzymes involved in purine biosynthesis. One such target is PurF (glutamine phosphoribosylpyrophosphate amidotransferase), a key enzyme in the de novo purine synthesis pathway.[10] Both (p)ppApp and (p)ppGpp bind to and inhibit PurF, suggesting a shared mechanism for regulating nucleotide metabolism.[10][11]

ATP Depletion

In the context of bacterial warfare, the rapid synthesis of this compound by toxins like Tas1 leads to a drastic depletion of the cellular ATP pool.[1][2][3][4] This has widespread consequences, disrupting numerous essential metabolic pathways that are dependent on ATP and ultimately leading to target cell death.[1][2][3][4]

Quantitative Data

The following tables summarize the available quantitative data on the kinetics of this compound-related enzymes and its interaction with molecular targets.

Table 1: Kinetic Parameters of (p)ppApp Synthetases

| Enzyme | Organism | Substrate | Apparent Km (mM) | kcat (s-1) | Reference |

| Tas1 | Pseudomonas aeruginosa | ATP | - | ~3000 | [2] |

| RSHMex | Methylobacterium extorquens | ATP (for pppGpp synthesis) | ~0.7 | - | [3] |

| RSHMex | Methylobacterium extorquens | GTP (for pppGpp synthesis) | ~2.5 | - | [3] |

Note: Kinetic data for this compound synthesis by RSHMex is not fully characterized.

Table 2: Kinetic Parameters of (p)ppApp Hydrolases

| Enzyme | Organism | Substrate | Hydrolysis Rate (molecules/min/enzyme) | Reference |

| Aph1 | Bacteroides caccae | ppApp | ~478 | [12] |

| SAHMex | Methylobacterium extorquens | ppApp | ~16 | [12] |

Table 3: Interaction of this compound with Cellular Targets

| Target | Organism | Ligand | Binding Affinity (Kd) | Inhibition (IC50/Ki) | Reference |

| PurF | Escherichia coli | This compound | - | Similar to (p)ppGpp | [13] |

| RelA | Escherichia coli | ppApp | - | 24.5 ± 3.5 µM (IC50) | [14] |

Note: Direct binding affinity (Kd) of this compound to E. coli RNA polymerase has not been quantitatively determined in the reviewed literature, though binding has been structurally and functionally demonstrated.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound.

In Vitro Synthesis of this compound

This protocol is adapted for the enzymatic synthesis of this compound using a purified (p)ppApp synthetase like Tas1 or RSHMex.

Materials:

-

Purified (p)ppApp synthetase (e.g., Tas1, RSHMex)

-

ATP solution (e.g., 100 mM, pH 7.5)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.9, 10 mM MgCl2 or 8 mM CoCl2 for RSHMex)[3]

-

Nuclease-free water

Procedure:

-

Set up the reaction mixture in a microcentrifuge tube on ice:

-

Reaction Buffer (10X): 2 µL

-

ATP (100 mM): 2 µL

-

Purified (p)ppApp synthetase (e.g., 1 µM): 1 µL

-

Nuclease-free water: to a final volume of 20 µL

-

-

Mix gently by pipetting and centrifuge briefly to collect the contents.

-

Incubate the reaction at 37°C for a desired time (e.g., 1-2 hours). The optimal time may need to be determined empirically.

-

Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding EDTA to a final concentration of 50 mM.

-

The synthesized this compound can be purified using anion-exchange chromatography or HPLC.

Quantification of this compound by HPLC-MS

This protocol outlines a general procedure for the extraction and quantification of intracellular this compound from bacterial cultures.

Materials:

-

Bacterial culture

-

Quenching solution (e.g., 60% methanol, -20°C)

-

Extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v, with 0.1 M formic acid, -20°C)

-

HPLC system coupled to a mass spectrometer (e.g., HILIC-MS)[15]

-

This compound standard

Procedure:

-

Harvesting and Quenching: Rapidly harvest bacterial cells from a defined volume of culture by centrifugation at 4°C. Immediately resuspend the cell pellet in ice-cold quenching solution to stop metabolic activity.

-

Extraction: Centrifuge the quenched cells and discard the supernatant. Add the cold extraction solvent to the cell pellet. Vortex vigorously and incubate on ice for 30 minutes with intermittent vortexing.

-

Clarification: Centrifuge the extract at maximum speed at 4°C for 10-15 minutes to pellet cell debris.

-

Analysis: Transfer the supernatant to a new tube and analyze by HPLC-MS. Use a suitable chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), for separation of polar metabolites like this compound.[15]

-

Quantification: Generate a standard curve using a purified this compound standard to quantify the concentration in the bacterial extracts.

In Vitro Transcription Assay

This protocol is designed to assess the effect of this compound on transcription initiation from a specific promoter (e.g., rrnB P1).

Materials:

-

Purified E. coli RNA polymerase holoenzyme (Eσ70)

-

Linear DNA template containing the promoter of interest (e.g., rrnB P1)

-

This compound solution

-

(p)ppGpp solution (for comparison)

-

NTP mix (ATP, GTP, CTP, UTP)

-

[α-32P]-UTP for radiolabeling

-

Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Stop Solution (e.g., 95% formamide, 20 mM EDTA, loading dyes)

Procedure:

-

Assemble the transcription reaction on ice:

-

Transcription Buffer (10X): 2 µL

-

DNA template (e.g., 10 nM final): 1 µL

-

This compound or (p)ppGpp (at desired concentrations) or water: 2 µL

-

E. coli RNAP holoenzyme (e.g., 50 nM final): 1 µL

-

Nuclease-free water: to 18 µL

-

-

Incubate at 37°C for 15 minutes to allow for open complex formation.

-

Initiate transcription by adding 2 µL of NTP mix containing [α-32P]-UTP.

-

Incubate at 37°C for 10-15 minutes.

-

Stop the reaction by adding an equal volume of Stop Solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the radiolabeled transcripts using autoradiography or phosphorimaging and quantify the band intensities.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is used to qualitatively assess the binding of this compound to RNA polymerase and its effect on the formation of the RNAP-promoter complex.

Materials:

-

Purified E. coli RNA polymerase holoenzyme (Eσ70)

-

Radiolabeled DNA probe containing the promoter of interest

-

This compound solution

-

Binding Buffer (e.g., 20 mM Tris-HCl pH 7.9, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Native polyacrylamide gel

-

TBE buffer

Procedure:

-

Set up the binding reactions in microcentrifuge tubes on ice:

-

Binding Buffer (5X): 2 µL

-

Radiolabeled DNA probe (e.g., 1 nM final): 1 µL

-

This compound (at desired concentrations) or water: 2 µL

-

E. coli RNAP holoenzyme (at desired concentrations): 1 µL

-

Nuclease-free water: to a final volume of 10 µL

-

-

Incubate at room temperature for 20-30 minutes to allow binding to reach equilibrium.

-

Add loading dye (without SDS or denaturing agents).

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system.

-

Dry the gel and visualize the bands by autoradiography or phosphorimaging. A shift in the mobility of the radiolabeled probe indicates the formation of a protein-DNA complex.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows involving this compound.

Caption: Signaling pathway of this compound synthesis and its cellular effects.

Caption: Experimental workflow for an in vitro transcription assay.

Conclusion and Future Directions

The discovery of this compound as a signaling molecule has opened new avenues of research in bacterial physiology and intercellular communication. Its distinct and sometimes opposing roles compared to (p)ppGpp suggest a more nuanced and complex regulatory network than previously appreciated. While significant progress has been made in identifying the enzymes that synthesize and degrade this compound and in characterizing its primary targets, many questions remain. Future research should focus on:

-

Elucidating the endogenous role of this compound: While its function as a toxin is well-established, the physiological relevance of endogenously produced this compound in non-conflict situations needs further investigation.

-

Identifying additional this compound targets: A comprehensive understanding of the this compound regulon will require the identification of all its cellular binding partners.

-

Exploring the interplay between this compound and (p)ppGpp signaling: The co-existence of these two alarmones raises questions about how their signals are integrated to produce a coherent cellular response.

-

Developing specific inhibitors of this compound synthesis: Such molecules could serve as valuable research tools and potentially as novel antimicrobial agents that disarm pathogenic bacteria.

A deeper understanding of the role of this compound in the bacterial stringent response and other cellular processes will undoubtedly provide new insights into bacterial adaptation and survival, and may reveal novel targets for therapeutic intervention.

References

- 1. Structure-function comparisons of (p)ppApp vs (p)ppGpp for Escherichia coli RNA polymerase binding sites and for rrnB P1 promoter regulatory responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-function comparisons of (p)ppApp vs (p)ppGpp for Escherichia coli RNA polymerase binding sites and for rrnB P1 promoter regulatory responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Methylobacterium extorquens RSH Enzyme Synthesizes (p)ppGpp and this compound in vitro and in vivo, and Leads to Discovery of this compound Synthesis in Escherichia coli [frontiersin.org]

- 4. Still looking for the magic spot: the crystallographically-defined binding site for ppGpp on RNA polymerase is unlikely to be responsible for rRNA transcription regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (p)ppGpp: Magic Modulators of Bacterial Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ppGpp binding to a site at the RNAP-DksA interface accounts for its dramatic effects on transcription initiation during the stringent response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methylobacterium extorquens RSH Enzyme Synthesizes (p)ppGpp and this compound in vitro and in vivo, and Leads to Discovery of this compound Synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | (p)ppGpp: Magic Modulators of Bacterial Physiology and Metabolism [frontiersin.org]

- 15. How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]

The Stringent Response and its Mediators: A Technical Guide to the Discovery and History of (p)ppApp Nucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the competitive microbial world, the ability to swiftly adapt to fluctuating nutrient availability is paramount for survival. Bacteria have evolved a sophisticated signaling network known as the stringent response to reprogram their physiology in the face of nutritional stress. At the heart of this response lie the alarmones, guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively referred to as (p)ppGpp. These molecules act as central regulators, orchestrating a global shift in cellular processes, from transcription and translation to metabolism and virulence. More recently, related adenosine-based alarmones, (p)ppApp, have also been identified, adding another layer of complexity to this intricate regulatory network. This technical guide provides an in-depth exploration of the discovery, history, and core molecular mechanisms of (p)ppGpp and (p)ppApp signaling, tailored for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this critical bacterial survival strategy.

Discovery and Historical Perspective

The journey to understanding (p)ppGpp began with the observation of a curious phenomenon in Escherichia coli. In the 1950s, scientists noted that amino acid starvation triggered a rapid cessation of stable RNA (rRNA and tRNA) synthesis, a phenomenon termed the "stringent response". In contrast, certain mutant strains, dubbed "relaxed," continued to accumulate RNA under the same conditions. This genetic dichotomy hinted at a dedicated regulatory system.

The breakthrough came in 1969 when Michael Cashel and Jon Gallant, while studying nucleotide metabolism in E. coli during amino acid starvation, identified two unknown spots on their two-dimensional thin-layer chromatography (TLC) autoradiograms. These spots, which appeared "as if by magic" only in stringent strains undergoing starvation, were aptly named "Magic Spot I" (MSI) and "Magic Spot II" (MSII)[1][2]. Subsequent biochemical analysis revealed MSI to be guanosine 5'-diphosphate 3'-diphosphate (ppGpp) and MSII to be guanosine 5'-triphosphate 3'-diphosphate (pppGpp)[2][3]. This seminal discovery provided the missing molecular link between nutrient sensing and the global physiological changes characteristic of the stringent response.

Further research elucidated the enzymatic machinery responsible for (p)ppGpp metabolism. The relA gene was identified as the locus responsible for the stringent phenotype, encoding a (p)ppGpp synthetase, RelA[4]. Another key enzyme, SpoT, was later discovered to possess both (p)ppGpp synthetase and hydrolase activities, providing a mechanism for both the production and degradation of these alarmones[5][6]. The discovery of these enzymes laid the foundation for dissecting the intricate signaling pathways governed by (p)ppGpp. While initially discovered in the context of amino acid starvation, it is now known that the stringent response and (p)ppGpp accumulation are triggered by a wide array of stresses, including carbon, fatty acid, and iron limitation, as well as heat shock[6][7].

The story of these alarmones continues to unfold with the more recent discovery of adenosine-based counterparts, pppApp and ppApp, initially found in Bacillus subtilis during sporulation and in response to amino acid analogues[8]. These findings suggest that the stringent response may be part of a broader network of nucleotide-based signaling that extends beyond guanosine derivatives.

The Core Signaling Pathway

The central dogma of the stringent response revolves around the dynamic regulation of (p)ppGpp levels by the RelA/SpoT homolog (RSH) enzymes. In gammaproteobacteria like E. coli, this is primarily managed by the monofunctional synthetase RelA and the bifunctional synthetase/hydrolase SpoT.

-

RelA Activation: Under amino acid starvation, uncharged tRNAs bind to the A-site of the ribosome, a signal that is recognized by the ribosome-associated RelA. This interaction activates RelA's synthetase activity, leading to the rapid conversion of GTP and ATP into pppGpp and AMP[6].

-

SpoT's Dual Role: SpoT's activity is modulated by various other stresses, such as fatty acid, carbon, and phosphate starvation. It can synthesize (p)ppGpp in response to these cues. Crucially, SpoT also possesses a hydrolase domain that degrades (p)ppGpp to GDP and pyrophosphate, allowing the cell to terminate the stringent response when conditions become favorable again[6][9].

-

Downstream Effects: The accumulation of (p)ppGpp triggers a cascade of regulatory events. A primary target is the RNA polymerase (RNAP). (p)ppGpp, in conjunction with the transcription factor DksA, binds to RNAP and alters its promoter specificity. This leads to the downregulation of transcription from promoters of genes involved in growth, such as those for rRNA and ribosomal proteins, and the upregulation of genes involved in stress survival and amino acid biosynthesis[10]. (p)ppGpp also directly inhibits various enzymes involved in key metabolic pathways, including nucleotide biosynthesis, to conserve resources.

Quantitative Data on (p)ppGpp Metabolism

The cellular concentrations of (p)ppGpp are tightly regulated and can fluctuate dramatically in response to environmental cues. Understanding these quantitative dynamics is crucial for appreciating the dose-dependent effects of these alarmones on cellular physiology.

Cellular Concentrations of (p)ppGpp

The basal levels of (p)ppGpp in unstressed, exponentially growing bacteria are generally low, but they can increase by several orders of magnitude upon induction of the stringent response.

| Bacterial Species | Condition | ppGpp Concentration | pppGpp Concentration | Reference(s) |

| Escherichia coli | Exponential Growth (Minimal Medium) | ~10-50 pmol/OD600 | Undetectable | [3] |

| Escherichia coli | Amino Acid Starvation | >500 pmol/OD600 | ~100-200 pmol/OD600 | [3] |

| Escherichia coli | Carbon Source Downshift | ~100-300 pmol/OD600 | Undetectable | [3] |

| Bacillus subtilis | Exponential Growth | Low/Undetectable | Low/Undetectable | [8] |

| Bacillus subtilis | Amino Acid Starvation | Significant Increase | Significant Increase | [8] |

| Staphylococcus aureus | Exponential Growth | ~20-40 pmol/OD600 | ~5-10 pmol/OD600 | [11] |

| Staphylococcus aureus | Amino Acid Starvation | >400 pmol/OD600 | >100 pmol/OD600 | [11] |

Note: Concentrations can vary depending on the specific strain, growth medium, and method of induction and measurement.

Kinetic Parameters of Key Enzymes

The synthesis and degradation of (p)ppGpp are governed by the kinetic properties of the RSH enzymes.

| Enzyme | Organism | Substrate(s) | Km | Vmax | Reference(s) |

| Synthetases | |||||

| RelA | Escherichia coli | ATP | ~250-500 µM | - | [12] |

| GTP | ~300-600 µM | - | [12] | ||

| RelSeq | Streptococcus equisimilis | ATP | ~1.2 mM | - | [13] |

| GTP | ~0.5 mM | - | [13] | ||

| RelP | Staphylococcus aureus | GDP | 0.3 ± 0.2 mM | - | [14] |

| GTP | 0.1 ± 0.1 mM | - | [14] | ||

| Hydrolases | |||||

| SpoT | Escherichia coli | ppGpp | ~50-100 µM | - | [9][15] |

| SpoT | Acinetobacter baumannii | ppGpp | ~35 µM (KD for Mn2+) | - | [15] |

Note: Kinetic parameters can be influenced by various factors, including the presence of ribosomes, uncharged tRNA, and divalent cations (e.g., Mg2+, Mn2+). Vmax values are often reported in relative units and are highly dependent on the specific assay conditions.

Experimental Protocols

The study of (p)ppGpp has been underpinned by the development of sensitive and specific detection methods. Here, we outline the methodologies for two key experimental approaches: the classic two-dimensional thin-layer chromatography (2D-TLC) and the more modern high-performance liquid chromatography-mass spectrometry (HPLC-MS).

Two-Dimensional Thin-Layer Chromatography (2D-TLC) for (p)ppGpp Detection

This method, based on the original technique used by Cashel and Gallant, is a robust way to separate and visualize radiolabeled nucleotides.

I. In Vivo Labeling and Nucleotide Extraction

-

Grow bacterial cultures to the desired optical density in a low-phosphate medium.

-

Add [32P]orthophosphoric acid to the culture and incubate to allow for incorporation into the cellular nucleotide pools.

-

Induce the stringent response (e.g., by adding an amino acid analog like serine hydroxamate or by shifting to a medium lacking a required amino acid).

-

Harvest the cells rapidly by centrifugation.

-

Extract the nucleotides by resuspending the cell pellet in cold 1 M formic acid.

-

Centrifuge to remove cell debris and collect the supernatant containing the extracted nucleotides.

-

Lyophilize the supernatant to remove the formic acid.

II. 2D-TLC Separation

-

Resuspend the dried nucleotide extract in a small volume of water.

-

Spot the sample onto a polyethyleneimine (PEI)-cellulose TLC plate.

-

Develop the chromatogram in the first dimension using a buffer system such as 3.3 M ammonium formate with 4.2% boric acid, pH 7.0.

-

Air dry the TLC plate completely.

-

Rotate the plate 90 degrees and develop in the second dimension using a different buffer system, for example, 1.5 M KH2PO4, pH 3.4.

-

Air dry the plate.

III. Detection and Quantification

-

Expose the dried TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled nucleotide spots.

-

Identify the ppGpp and pppGpp spots based on their migration relative to known standards or by their characteristic appearance upon stringent response induction.

-

Quantify the intensity of the spots using densitometry software.

HPLC-MS for (p)ppGpp Quantification

This modern approach offers high sensitivity and specificity and does not require radioactive labeling.

I. Sample Preparation

-

Grow and treat bacterial cultures as described for the 2D-TLC method (steps 1-4).

-

Quench metabolism rapidly by, for example, adding the culture to a cold methanol solution.

-

Harvest the cells by centrifugation at a low temperature.

-

Extract the nucleotides using a cold extraction solvent, such as an acetonitrile/methanol/water mixture.

-

Include an internal standard (e.g., 13C-labeled (p)ppGpp) in the extraction solvent for accurate quantification.

-

Centrifuge to remove cell debris and collect the supernatant.

-

Lyophilize or evaporate the supernatant to dryness.

II. HPLC-MS Analysis

-

Resuspend the dried extract in a suitable buffer for HPLC analysis.

-

Inject the sample onto an appropriate HPLC column (e.g., a C18 reverse-phase column or a HILIC column).

-

Separate the nucleotides using a gradient of mobile phases, for instance, an ion-pairing reagent in an aqueous buffer and an organic solvent.

-

Elute the separated nucleotides into a mass spectrometer.

-

Detect and quantify (p)ppGpp based on their specific mass-to-charge ratios (m/z) and fragmentation patterns using multiple reaction monitoring (MRM).

III. Data Analysis

-

Generate a standard curve using known concentrations of (p)ppGpp standards.

-

Calculate the concentration of (p)ppGpp in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.

Conclusion and Future Directions

The discovery of (p)ppGpp and the elucidation of the stringent response have revolutionized our understanding of bacterial physiology and survival. From the initial serendipitous observation of "magic spots," the field has blossomed into a complex web of signaling pathways, regulatory networks, and intricate molecular mechanisms. The ability of bacteria to fine-tune their metabolism in response to nutrient availability, orchestrated by these simple nucleotide alarmones, is a testament to their remarkable adaptability.

For drug development professionals, the stringent response represents a compelling target. As a central hub for controlling virulence, persistence, and antibiotic tolerance in many pathogenic bacteria, inhibitors of (p)ppGpp synthesis or modulators of its degradation hold significant promise as novel antimicrobial strategies. A deeper understanding of the structural biology of the RSH enzymes and their interactions with regulatory molecules will be crucial for the rational design of such inhibitors.

The ongoing discovery of new alarmones, such as (p)ppApp, and the expanding repertoire of (p)ppGpp's cellular targets suggest that we have only scratched the surface of this fascinating area of microbiology. Future research will undoubtedly uncover further layers of complexity in these signaling networks, providing new insights into bacterial life and offering novel avenues for therapeutic intervention. The "magic" of these spots continues to inspire and drive scientific inquiry, promising exciting discoveries for years to come.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Diversity in E. coli (p)ppGpp Levels and Its Consequences [frontiersin.org]

- 4. biorxiv.org [biorxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode [ouci.dntb.gov.ua]

- 8. Growth suppression by altered (p)ppGpp levels results from non-optimal resource allocation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SpoT - Wikipedia [en.wikipedia.org]

- 10. The stringent response and physiological roles of (pp)pGpp in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (p)ppGpp: Magic Modulators of Bacterial Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Positive allosteric feedback regulation of the stringent response enzyme RelA by its product - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A revised mechanism for (p)ppGpp synthesis by Rel proteins: The critical role of the 2′-OH of GTP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure of SpoT reveals evolutionary tuning of catalysis via conformational constraint - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (p)ppGpp Signaling Pathways in Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stringent response is a highly conserved adaptive mechanism in bacteria that enables their survival under various stress conditions, including nutrient limitation, heat shock, and antibiotic exposure.[1] Central to this response are the alarmone nucleotides guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp. These molecules act as global regulators, reprogramming bacterial physiology to conserve resources and enhance stress resistance. In Gram-negative bacteria, the metabolism of (p)ppGpp is primarily controlled by two key enzymes: RelA and SpoT.[2] This technical guide provides a comprehensive overview of the core (p)ppGpp signaling pathways in Gram-negative bacteria, with a focus on experimental methodologies and quantitative data to aid researchers and drug development professionals in this field.

Core Signaling Pathways

The intracellular concentration of (p)ppGpp is meticulously regulated by the opposing activities of the synthetase RelA and the bifunctional synthetase/hydrolase SpoT.[3]

-

RelA: This ribosome-associated synthetase is activated by amino acid starvation. When uncharged tRNAs enter the A-site of the ribosome, RelA catalyzes the synthesis of pppGpp from GTP and ATP.[1]

-

SpoT: This bifunctional enzyme possesses both (p)ppGpp synthetase and hydrolase activities. Its synthetase activity is triggered by various stresses, including fatty acid, iron, and carbon source limitation.[2] Conversely, its hydrolase activity, which degrades (p)ppGpp to GDP/GTP and pyrophosphate, is dominant under nutrient-replete conditions, preventing the toxic accumulation of (p)ppGpp.[1][4]

The accumulation of (p)ppGpp triggers a cascade of downstream effects, primarily through its interaction with RNA polymerase (RNAP), leading to a global reprogramming of gene expression.[5] This includes the downregulation of genes involved in growth, such as those for ribosomal RNAs and proteins, and the upregulation of genes involved in stress survival and amino acid biosynthesis.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to (p)ppGpp signaling in Escherichia coli.

Table 1: Kinetic Parameters of RelA and SpoT

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| RelA | GTP | ~300 | ~0.1 | [3] |

| ATP | ~500 | [3] | ||

| SpoT (Hydrolase) | ppGpp | - | - | [8] |

| SpoT (Synthetase) | GTP/GDP | - | - | [9] |

Note: Specific kinetic parameters for SpoT are less defined due to the dual nature of the enzyme and its complex regulation.

Table 2: Cellular (p)ppGpp Concentrations in E. coli

| Condition | Basal (p)ppGpp Level | Stringent Response (p)ppGpp Level | Reference |

| Nutrient-rich medium | < 20 pmol/OD600 | > 200 pmol/OD600 | [10] |

| Amino acid starvation | - | 10- to 100-fold increase | [11] |

Table 3: Selected Gene Expression Changes in E. coli During the Stringent Response

| Gene/Operon | Function | Fold Change | Reference |

| Upregulated | |||

| hisG | Histidine biosynthesis | > 2 | [6] |

| leuA | Leucine biosynthesis | > 2 | [6] |

| rpoS | Stationary phase sigma factor | > 2 | [6] |

| Downregulated | |||

| rrnB | Ribosomal RNA | < -2 | [6] |

| rpsL | Ribosomal protein S12 | < -2 | [6] |

| fis | Global DNA-binding protein | < -2 | [6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for studying (p)ppGpp signaling.

Protocol 1: Quantification of (p)ppGpp by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of (p)ppGpp from other cellular nucleotides without the need for radioactive labeling.[12]

1. Sample Preparation: a. Grow bacterial cultures to the desired optical density (OD600). b. Rapidly harvest cells by filtration. c. Immediately extract nucleotides with a cold acid solution (e.g., 1 M formic acid). d. Lyophilize the extracts to dryness.

2. HPLC Analysis: a. Resuspend the dried extracts in a suitable buffer. b. Separate nucleotides using a combination of ion-pair reverse-phase (IPRP) HPLC and strong anion exchange (SAX) HPLC. c. Detect (p)ppGpp and other nucleotides by UV absorbance at 254 nm. d. Quantify (p)ppGpp levels by comparing peak areas to a standard curve of known concentrations.

Protocol 2: In Vitro (p)ppGpp Synthesis Assay

This assay measures the enzymatic activity of purified RelA or SpoT.

1. Reaction Setup: a. Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, and DTT. b. Add purified RelA or SpoT enzyme. c. To measure RelA activity, include purified 70S ribosomes and uncharged tRNA. d. Initiate the reaction by adding substrates: ATP and [α-³²P]GTP (for radioactive detection) or non-labeled GTP (for HPLC detection).[13]

2. Reaction and Analysis: a. Incubate the reaction at 37°C for a defined period. b. Stop the reaction by adding formic acid. c. Analyze the products by thin-layer chromatography (TLC) on a PEI-cellulose plate, separating [α-³²P]pppGpp from [α-³²P]GTP.[14] d. Visualize the radioactive spots by autoradiography and quantify using a phosphorimager.

Protocol 3: Analysis of Stringent Response using a lacZ Reporter Assay

This method indirectly measures the stringent response by quantifying the expression of a target gene fused to a lacZ reporter.

1. Strain Construction: a. Construct a reporter strain by fusing the promoter of a (p)ppGpp-regulated gene (e.g., a ribosomal RNA promoter) to the lacZ gene on a plasmid or integrated into the chromosome.

2. Induction of Stringent Response and β-Galactosidase Assay: a. Grow the reporter strain to mid-log phase. b. Induce the stringent response by adding an amino acid analog like serine hydroxamate (SHX). c. At various time points, collect cell samples and measure the OD600. d. Permeabilize the cells (e.g., with SDS and chloroform) and add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).[15] e. Measure the development of the yellow product (o-nitrophenol) at 420 nm over time. f. Calculate β-galactosidase activity in Miller units, which reflects the promoter activity.

Conclusion

The (p)ppGpp signaling network is a critical component of bacterial stress adaptation and represents a promising target for the development of novel antimicrobial strategies. A thorough understanding of the core pathways, coupled with robust experimental methodologies and quantitative analysis, is essential for advancing research in this area. This guide provides a foundational framework for researchers and drug development professionals to explore the intricacies of (p)ppGpp signaling in Gram-negative bacteria.

References

- 1. Stringent response - Wikipedia [en.wikipedia.org]

- 2. Bacteria Possessing Two RelA/SpoT-Like Proteins Have Evolved a Specific Stringent Response Involving the Acyl Carrier Protein-SpoT Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

- 5. Recent functional insights into the role of (p)ppGpp in bacterial physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcription Profiling of the Stringent Response in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Stringent Response and Cell Cycle Arrest in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene expression profiling of Escherichia coli growth transitions: an expanded stringent response model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SpoT - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Diversity in E. coli (p)ppGpp Levels and Its Consequences [frontiersin.org]

- 11. Novel (p)ppGpp Binding and Metabolizing Proteins of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Possible Roles for Basal Levels of (p)ppGpp: Growth Efficiency Vs. Surviving Stress [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. uniprot.org [uniprot.org]

The Biological Significance of Adenosine 3',5'-Bisphosphate: A Core Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 3',5'-bisphosphate (pAp), a molecule historically viewed as a simple metabolic byproduct, has emerged as a critical signaling molecule in a diverse range of biological processes across kingdoms. From its fundamental role in sulfur metabolism to its intricate involvement in plant stress responses and the regulation of RNA catabolism, pAp stands at the crossroads of cellular metabolism and signaling. This technical guide provides an in-depth exploration of the core biological significance of pAp, detailing its synthesis, degradation, and multifaceted functions. We present a comprehensive overview of the enzymatic players that govern pAp homeostasis and the signaling cascades it modulates. Quantitative data on enzyme kinetics and binding affinities are systematically tabulated for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for the quantification of pAp and the characterization of its associated enzymes, alongside visual workflows and signaling pathway diagrams to facilitate a deeper understanding of its complex roles. This document is intended to be a valuable resource for researchers investigating pAp-mediated processes and for professionals in drug development targeting the associated pathways.

Introduction to Adenosine 3',5'-Bisphosphate (pAp)

Adenosine 3',5'-bisphosphate, also known as 3'-phosphoadenosine 5'-phosphate (pAp), is a purine nucleotide phosphorylated at both the 3' and 5' positions of the ribose sugar.[1] Unlike adenosine diphosphate (ADP), where two phosphate groups are linked in a pyrophosphate chain at the 5' position, pAp features two separate phosphate groups.[1] Initially identified as a byproduct of sulfur metabolism, its biological significance was long underestimated.[1][2] Recent research has unveiled its crucial roles as a signaling molecule, particularly in the plant kingdom, where it acts as a key mediator of stress responses.[3][4] The intracellular concentration of pAp is tightly regulated by a series of synthases and hydrolases, and its accumulation can have profound effects on cellular function, including the inhibition of key enzymes involved in RNA degradation.[4][5]

Biosynthesis and Degradation of pAp

The cellular pool of pAp is primarily maintained through a dynamic balance between its synthesis from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) and coenzyme A, and its degradation to adenosine monophosphate (AMP).

Synthesis of pAp

The primary route of pAp synthesis is as a byproduct of sulfotransferase reactions.[1] Sulfotransferases (SOTs) catalyze the transfer of a sulfonate group from the universal sulfate donor, PAPS, to an acceptor molecule. This reaction releases pAp.[1]

PAPS + Acceptor Molecule → Sulfated Acceptor Molecule + pAp

In bacteria, pAp is also generated from coenzyme A through the transfer of the phosphopantetheine group.

Degradation of pAp

The hydrolysis of pAp to AMP and inorganic phosphate (Pi) is a critical step in maintaining cellular homeostasis and preventing the toxic accumulation of pAp. This reaction is catalyzed by 3'(2'),5'-bisphosphate nucleotidases.[1][6]

pAp + H₂O → AMP + Pi

Several enzymes with pAp phosphatase activity have been identified across different organisms, including:

-

SAL1 (FRY1) in Arabidopsis thaliana : A key regulator of pAp levels in plants, primarily localized to chloroplasts and mitochondria. Its inactivation under stress conditions leads to pAp accumulation and the initiation of retrograde signaling.[3][7]

-

CysQ in Escherichia coli : A 3'(2'),5'-bisphosphate nucleotidase involved in the sulfur assimilation pathway.

-

Other Nucleotidases : Various other nucleotidases with the ability to hydrolyze pAp have been identified in different organisms.[6]

Quantitative Data on pAp Interactions

The biological effects of pAp are dictated by its concentration and its interactions with various cellular components. The following tables summarize key quantitative data related to pAp metabolism and binding.

| Enzyme | Organism | Substrate | KM (µM) | kcat (min⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |

| Monomeric AtSAL1 (reduced) | Arabidopsis thaliana | pAp | 9.9 ± 3.3 | 123 ± 18 | - | [7] |

| Monomeric AtSAL1 (oxidized) | Arabidopsis thaliana | pAp | 8.3 ± 1.2 | 119 ± 13 | - | [7] |

| Dimeric AtSAL1 (reduced) | Arabidopsis thaliana | pAp | 8.7 ± 5.2 | 24.4 ± 1.1 | - | [7] |

| Dimeric AtSAL1 (oxidized) | Arabidopsis thaliana | pAp | 4.2 ± 1.8 | 4.3 ± 1.3 | - | [7] |

| OsSAL1 (reduced) | Oryza sativa | pAp | 20 ± 6.9 | 44 ± 3.9 | - | [7] |

| OsSAL1 (oxidized) | Oryza sativa | pAp | 61 ± 23.6 | 11 ± 1.5 | - | [7] |

| Target Protein | Organism | Ligand | KD (nM) | Reference |

| hXRN1-Avi | Homo sapiens | pAp | 12 ± 1 | [8] |

| hXRN2-Avi | Homo sapiens | pAp | 14 ± 4 | [8] |

| Condition | Organism/Cell Type | Fold Change in pAp | Reference |

| sal1 mutant vs. Wild Type | Arabidopsis thaliana | ~20-fold increase | [1] |

Biological Roles and Signaling Pathways

pAp plays a central role in several key biological processes, acting as a signaling molecule that integrates metabolic status with cellular responses.

Sulfur Metabolism

In the sulfur assimilation pathway, pAp is generated from PAPS, the activated form of sulfate.[2][9] In bacteria and fungi, PAPS is reduced to sulfite, releasing pAp.[2] This pAp is then hydrolyzed to AMP, which can be re-phosphorylated to ATP. The regulation of pAp levels is crucial for maintaining the flux through the sulfur assimilation pathway.[10][11]

Plant Stress Signaling: The SAL1-pAp Retrograde Pathway

In plants, pAp is a critical retrograde signaling molecule that communicates stress signals from the chloroplasts and mitochondria to the nucleus.[3][4] Under conditions of abiotic stress, such as drought and high light, the production of reactive oxygen species (ROS) in the chloroplasts leads to the oxidative inactivation of the SAL1 phosphatase.[7] This inactivation results in the accumulation of pAp in the chloroplasts. pAp is then transported to the cytosol and subsequently to the nucleus, where it inhibits the activity of 5'-3' exoribonucleases (XRNs).[4][12] The inhibition of XRNs alters RNA metabolism, leading to the upregulation of stress-responsive genes and enhanced stress tolerance.[3][4] The SAL1-pAp pathway also interacts with other signaling pathways, including those mediated by abscisic acid (ABA), to fine-tune the plant's response to environmental challenges.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of adenosine 3',5'-bisphosphate.

Quantification of pAp by HPLC-MS/MS

This protocol is adapted from methods for quantifying adenosine nucleotides in plant tissues.[13][14]

Objective: To accurately quantify the concentration of pAp in plant tissue samples.

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana leaves)

-

Liquid nitrogen

-

Extraction buffer: 80% methanol, 20% water, pre-chilled to -20°C

-

Internal standard: ¹³C₅,¹⁵N₅-labeled pAp (if available) or a structurally similar labeled nucleotide

-

HPLC system coupled to a triple quadrupole mass spectrometer

-

Reversed-phase C18 HPLC column (e.g., Luna C18, Phenomenex)

-

Mobile Phase A: 10 mM ammonium acetate in water, pH 7.5

-

Mobile Phase B: Acetonitrile

-

0.45 µm syringe filters

Procedure:

-

Sample Collection and Quenching: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

-

Extraction: a. Weigh approximately 100 mg of the frozen powder into a pre-chilled microcentrifuge tube. b. Add 1 mL of ice-cold extraction buffer containing the internal standard. c. Vortex vigorously for 1 minute. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Sample Cleanup: a. Transfer the supernatant to a new microcentrifuge tube. b. Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC-MS/MS Analysis: a. HPLC Conditions:

- Column: Reversed-phase C18

- Column Temperature: 35°C

- Flow Rate: 0.2 mL/min

- Injection Volume: 10 µL

- Gradient:

- 0-5 min: 2% B

- 5-15 min: 2-50% B (linear gradient)

- 15-20 min: 50% B

- 20-21 min: 50-2% B (linear gradient)

- 21-30 min: 2% B (equilibration) b. Mass Spectrometry Conditions:

- Ionization Mode: Negative Electrospray Ionization (ESI-)

- Multiple Reaction Monitoring (MRM) transitions for pAp:

- Precursor ion (m/z): 426.0

- Product ions (m/z): 346.0 (loss of HPO₃), 134.1 (adenine)

- Optimize other MS parameters (e.g., collision energy, declustering potential) for maximal signal intensity.

-

Data Analysis: a. Generate a standard curve using known concentrations of a pAp standard. b. Quantify pAp in the samples by comparing the peak area ratio of endogenous pAp to the internal standard against the standard curve.

3'(2'),5'-Bisphosphate Nucleotidase Activity Assay

This protocol is a generalized method for measuring the activity of enzymes that hydrolyze pAp, such as SAL1.[15][16]

Objective: To determine the enzymatic activity of a 3'(2'),5'-bisphosphate nucleotidase using pAp as a substrate.

Materials:

-

Purified enzyme (e.g., recombinant SAL1)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT

-

pAp stock solution (10 mM in water)

-

Malachite Green Phosphate Assay Kit (or similar phosphate detection reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: a. Prepare a series of pAp substrate dilutions in the Assay Buffer (e.g., from 0 to 500 µM). b. Dilute the purified enzyme to the desired concentration in ice-cold Assay Buffer.

-

Enzymatic Reaction: a. In a 96-well microplate, add 25 µL of each pAp dilution to triplicate wells. b. Add 50 µL of Assay Buffer to each well. c. To initiate the reaction, add 25 µL of the diluted enzyme solution to each well. For the negative control, add 25 µL of Assay Buffer without the enzyme. d. Incubate the plate at 37°C for a set time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Phosphate Detection: a. Stop the reaction by adding the stop solution from the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions. b. Add the Malachite Green reagent and incubate for the recommended time to allow color development.

-

Measurement and Analysis: a. Measure the absorbance at the recommended wavelength (e.g., 620-650 nm) using a microplate reader. b. Generate a standard curve using the provided phosphate standards. c. Calculate the amount of inorganic phosphate released in each reaction. d. Determine the specific activity of the enzyme (e.g., in µmol of Pi released/min/mg of enzyme). e. To determine kinetic parameters (KM and Vmax), plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.

Experimental and Logical Workflows

Visualizing the workflow of experiments and the logical relationships within signaling pathways is crucial for understanding the complex role of pAp.

References

- 1. researchgate.net [researchgate.net]

- 2. Roles for nucleotide phosphatases in sulfate assimilation and skeletal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Arabidopsis SAL1-PAP Pathway: A Case Study for Integrating Chloroplast Retrograde, Light and Hormonal Signaling in Modulating Plant Growth and Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Cellular 5'-3' mRNA Exoribonuclease XRN1 Inhibits Interferon Beta Activation and Facilitates Influenza A Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sensing and signaling of oxidative stress in chloroplasts by inactivation of the SAL1 phosphoadenosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Plastid-cytosol partitioning and integration of metabolic pathways for APS/PAPS biosynthesis in Arabidopsis thaliana [frontiersin.org]

- 10. Frontiers | Molecular mechanisms of regulation of sulfate assimilation: first steps on a long road [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Enzymatic Assay of 5’-Nucleotidase [sigmaaldrich.com]

The Toxin Within: A Technical Guide to the Mechanism of (p)ppApp in Bacterial Warfare

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the perpetual microscopic arms race, bacteria have evolved sophisticated weaponry to outcompete their rivals. Among these is the deployment of toxins that manipulate fundamental cellular processes. This technical guide delves into the mechanism of action of a recently discovered class of bacterial toxins that function by synthesizing the alarmone (p)ppApp (guanosine pentaphosphate and tetraphosphate). This document provides a comprehensive overview of the enzymatic activity of these toxins, their molecular targets, and the ensuing physiological consequences for the intoxicated cell. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge to investigate this fascinating toxic mechanism and explore its potential as a target for novel antibacterial strategies.

Introduction: A New Front in Bacterial Competition

Interbacterial competition is a critical driver of microbial community dynamics. Bacteria employ a variety of strategies to inhibit the growth of competitors, including the secretion of protein toxins. The Type VI Secretion System (T6SS) is a sophisticated molecular machine utilized by many Gram-negative bacteria to inject effector proteins directly into neighboring cells.[1][2] One such effector, Tas1 from the opportunistic pathogen Pseudomonas aeruginosa, represents a novel class of toxin that synthesizes the signaling molecules ppApp and pppApp, collectively known as (p)ppApp.[3][4][5][6][7][8][9] Unlike the canonical alarmone (p)ppGpp, which is a key regulator of the stringent response to nutritional stress, (p)ppApp, when produced by toxins like Tas1, acts as a potent weapon, driving the target cell towards a swift demise.[3][4][5][6][7][10] This guide will elucidate the multifaceted mechanism of (p)ppApp-mediated toxicity.

The Toxic Arsenal: (p)ppApp Synthetase Toxins

The primary example of a (p)ppApp-synthesizing toxin is Tas1, a T6SS effector from P. aeruginosa.[3][4][5][6][7][8][9]

Enzymatic Activity of Tas1

Tas1 is a highly efficient enzyme that pyrophosphorylates adenosine nucleotides (AMP, ADP, and ATP) to produce pApp, ppApp, and this compound, respectively.[3][9] Its catalytic prowess is a key feature of its toxic activity.

Table 1: Kinetic Parameters of Tas1 and Related Enzymes

| Enzyme | Substrate(s) | Product(s) | Catalytic Rate (molecules/min/enzyme) | Reference |

| Tas1 (P. aeruginosa) | ATP, ADP, AMP | This compound, ppApp, pApp | ~180,000 (for ATP) | [3][4][5][6][7][8] |

| PaSAH (P. aeruginosa) | ppApp, this compound | AMP, ADP + 2Pi | Vmax (ppApp): 1336 ± 132 nmol/min/nmolVmax (this compound): 2507 ± 274 nmol/min/nmol | [11] |

Mechanism of Action: A Two-Pronged Assault

The toxicity of (p)ppApp stems from a dual-pronged attack on the target cell's metabolism, leading to a rapid cessation of growth and eventual cell death.[6]

ATP Depletion and Metabolic Collapse

The primary and most immediate effect of Tas1 injection is the rapid and massive synthesis of (p)ppApp, which consumes the cell's ATP pool.[3][4][5][6][7] This ATP depletion has catastrophic consequences, leading to a widespread dysregulation of essential metabolic pathways that are dependent on this central energy currency.

Inhibition of Purine Biosynthesis

The second arm of (p)ppApp's toxic action is the direct inhibition of a key enzyme in the de novo purine biosynthesis pathway, PurF (phosphoribosyl pyrophosphate amidotransferase).[6] By binding to PurF, (p)ppApp prevents the synthesis of purines, the essential building blocks for nucleotides like ATP and GTP. This inhibition not only exacerbates the ATP depletion but also cripples the cell's ability to recover.

Table 2: Binding and Inhibition Parameters of (p)ppApp

| Ligand | Target | Binding Affinity (Kd) | Inhibition (IC50) | Reference |

| This compound | PurF (E. coli) | Data not available in snippets | Data not available in snippets | |

| ppApp | PurF (E. coli) | Data not available in snippets | Data not available in snippets |

Note: While the interaction between (p)ppApp and PurF has been demonstrated, specific quantitative data for Kd and IC50 were not available in the provided search results.

Signaling Pathway of (p)ppApp Toxicity

The following diagram illustrates the key events in the signaling pathway of (p)ppApp-mediated bacterial toxicity.

References

- 1. youtube.com [youtube.com]

- 2. A Visual Assay to Monitor T6SS-mediated Bacterial Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Type VI Secretion Systems Effector Proteins That Contribute to Interbacterial Competition in Salmonella Dublin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An interbacterial toxin inhibits target cell growth by synthesizing (p)ppApp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An interbacterial toxin inhibits target cell growth by synthesizing (p)ppApp (Journal Article) | OSTI.GOV [osti.gov]

- 6. communities.springernature.com [communities.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. An interbacterial toxin inhibits target cell growth by synthesizing (p)ppApp – McArthur Lab [mcarthurbioinformatics.ca]

- 9. An interbacterial toxin inhibits target cell growth by synthesizing (p)ppApp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. researchgate.net [researchgate.net]

The Stringent Response's Enigmatic Player: An In-depth Technical Guide to Intracellular pppApp Concentrations Under Stress

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate world of the bacterial stringent response, with a specific focus on the often-overlooked alarmone, guanosine 5'-triphosphate 3'-diphosphate (pppApp). While its counterpart, (p)ppGpp, has been extensively studied, this compound's precise intracellular concentrations and regulatory dynamics under various stress conditions remain a developing area of research. This document aims to consolidate the current understanding of this compound metabolism, provide detailed methodologies for its quantification, and visualize the complex signaling pathways involved.

Quantitative Landscape of this compound Under Stress

The stringent response is a crucial bacterial survival strategy triggered by a variety of environmental insults. This response is primarily mediated by the accumulation of alarmones, which act as second messengers to globally reprogram cellular processes. While the collective term "(p)ppGpp" (guanosine tetraphosphate and pentaphosphate) is frequently used, dissecting the individual contributions of ppGpp and pppGpp, as well as the analogous adenosine-based alarmone this compound, is critical for a comprehensive understanding.

Data on the specific intracellular concentrations of this compound under various stress conditions are sparse in the current literature. Most studies quantify the more abundant guanosine-based alarmones, (p)ppGpp. However, the available information suggests that this compound does accumulate under certain stress conditions, albeit generally at lower levels than (p)ppGpp. The following table summarizes the available quantitative data for (p)ppGpp, which provides a contextual framework for the less-defined concentrations of this compound.

| Stress Condition | Organism | Intracellular Concentration (pmol/OD600 or other units) | Method of Quantification | Reference(s) |

| Amino Acid Starvation | Escherichia coli | (p)ppGpp: >400 pmol/mL/OD | Proteomics | [1] |

| Escherichia coli | ppGpp: ~1.65 µmol/gCDW; pppGpp: ~0.94 µmol/gCDW (peak after SHX treatment) | LC-MS/MS | [2] | |

| Clavibacter michiganensis | ppGpp: 15.6 - 20.4 nM (after SHX treatment) | LC-MS/MS | [3] | |

| Heat Shock | Bacillus subtilis | (p)ppGpp: ~25-fold increase (37°C to 53°C) | Not Specified | [4] |

| Antibiotic Stress | Pseudomonas aeruginosa | (p)ppGpp: 1.39 to 1.48-fold increase (SHX treatment) | Not Specified | [5] |

| Oxidative Stress | Staphylococcus aureus | (p)ppGpp levels are crucial for tolerance, but specific concentrations are not detailed. | Transcriptomics, Redox Biosensors | [6] |

| Acid Stress | Bacillus subtilis | General stress response activated, but specific alarmone concentrations are not provided. | Transcriptomics | [7] |

Note: The data presented for (p)ppGpp should be considered an indicator of the general stringent response activation. The ratio of pppGpp to ppGpp, and by extension the potential for this compound synthesis, can vary depending on the specific stress and the enzymatic machinery of the organism.

Signaling Pathways of this compound Metabolism

The synthesis and degradation of this compound are intricately linked to the central stringent response pathway governed by the RelA/SpoT homolog (RSH) enzymes. These enzymes sense stress signals and catalyze the transfer of a pyrophosphate group from ATP to the 3'-hydroxyl of a purine nucleotide.

This compound Synthesis and Degradation Pathway

The primary mechanism for this compound synthesis is believed to be analogous to that of pppGpp, where an RSH enzyme utilizes ATP as the pyrophosphate donor and ATP as the acceptor. The degradation of this compound is less well-characterized but is presumed to be carried out by the hydrolase activity of bifunctional RSH enzymes like SpoT.

Regulation of this compound Metabolism Under Stress

Various stress conditions converge on the activation of RSH enzymes. For example, amino acid starvation leads to the accumulation of uncharged tRNAs, which activate the ribosome-associated RSH enzyme RelA. Other stresses, such as heat shock, antibiotic exposure, and oxidative stress, can also lead to the accumulation of (p)ppGpp and likely this compound, although the precise signaling cascades are still being elucidated.[4][5][6]

Experimental Protocols for this compound Quantification

Accurate quantification of intracellular this compound requires meticulous sample preparation and sensitive analytical techniques. The following sections provide a detailed methodology for the extraction and analysis of this compound from bacterial cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly specific and sensitive method.

Workflow for this compound Extraction and Analysis

This workflow outlines the key steps from bacterial culture to data analysis for the quantification of intracellular this compound.

Detailed Methodology for this compound Quantification by LC-MS/MS

This protocol is a composite of methodologies described in the literature for the analysis of bacterial nucleotides.[1][2][3] Optimization may be required for specific bacterial species and LC-MS/MS instrumentation.

3.2.1. Materials and Reagents

-

Bacterial culture of interest

-

Sterile filters (e.g., 0.22 µm pore size)

-

Liquid nitrogen

-

Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Ammonium carbonate

-

This compound standard (if available)

-

Stable isotope-labeled internal standard (e.g., 13C, 15N-labeled ATP, if a specific this compound standard is unavailable)

3.2.2. Sample Preparation and Nucleotide Extraction

-

Culture Growth and Stress Induction: Grow the bacterial culture to the desired optical density (e.g., mid-log phase). Induce stress as required by the experimental design (e.g., addition of an amino acid analog like serine hydroxamate (SHX) for amino acid starvation, temperature shift for heat shock).

-

Rapid Harvesting and Quenching: Rapidly harvest a defined volume of the culture by vacuum filtration through a sterile filter. Immediately plunge the filter with the bacterial cells into liquid nitrogen to quench metabolic activity. This step is critical to prevent the degradation of labile nucleotides.

-

Extraction: Transfer the frozen filter into a tube containing a pre-chilled extraction solvent. Vortex vigorously for 1 minute to lyse the cells and extract the nucleotides.

-

Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube. The supernatant contains the intracellular nucleotides.

-

Drying and Reconstitution: Dry the supernatant using a vacuum concentrator or by lyophilization. Reconstitute the dried extract in a small, known volume of the initial LC mobile phase.

3.2.3. LC-MS/MS Analysis

The separation of highly polar nucleotides like this compound can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable technique.

| Parameter | Recommended Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | HILIC column (e.g., SeQuant ZIC-pHILIC, 150 x 2.1 mm, 5 µm) |

| Mobile Phase A | 20 mM Ammonium Carbonate in water, pH 9.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to elute polar compounds. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole or high-resolution mass spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transitions | Specific precursor and product ions for this compound need to be determined empirically or from the literature. |

3.2.4. Data Analysis and Quantification

Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from a this compound standard of known concentrations. The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in extraction efficiency and matrix effects.

Conclusion and Future Directions

The study of this compound is a burgeoning field with the potential to significantly enhance our understanding of the bacterial stringent response. While current research has laid the groundwork for its involvement in stress adaptation, several key areas require further investigation. The development of robust and standardized protocols for this compound quantification is paramount. Furthermore, a more detailed dissection of the signaling pathways that specifically regulate this compound synthesis and degradation under different stress conditions will be crucial. For drug development professionals, a deeper understanding of the this compound-mediated stress response could unveil novel targets for antimicrobial therapies that disrupt bacterial survival mechanisms. As analytical technologies continue to advance, we anticipate a clearer picture of the quantitative and regulatory landscape of this enigmatic alarmone, solidifying its role as a key player in bacterial physiology and pathogenesis.

References

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Extraction and detection of guanosine 5′-diphosphate-3′-diphosphate in amino acid starvation cells of Clavibacter michiganensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent functional insights into the role of (p)ppGpp in bacterial physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (p)ppGpp imposes graded transcriptional changes to impair motility and promote antibiotic tolerance in biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The alarmone (p)ppGpp confers tolerance to oxidative stress during the stationary phase by maintenance of redox and iron homeostasis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acid and Base Stress and Transcriptomic Responses in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

(p)ppGpp as a Second Messenger in Microbial Physiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of microbial physiology, the ability to rapidly adapt to environmental fluctuations is paramount for survival. Central to this adaptive capacity is a sophisticated network of signaling molecules, among which the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp, play a pivotal role.[1][2] First identified as the mediators of the "stringent response" to nutrient starvation, (p)ppGpp are now recognized as master regulators that orchestrate a global reprogramming of bacterial cells, influencing everything from gene expression and metabolism to virulence and antibiotic resistance.[2][3][4][5] This technical guide provides a comprehensive overview of (p)ppGpp as a second messenger, detailing its metabolism, regulatory mechanisms, and the experimental protocols used to study its multifaceted functions.

The Core of the Stringent Response: (p)ppGpp Metabolism

The intracellular concentration of (p)ppGpp is meticulously controlled by the coordinated activities of synthetases and hydrolases.[1][6] Under nutrient-replete conditions, (p)ppGpp levels are kept low. However, upon encountering stress, such as amino acid or fatty acid starvation, a rapid accumulation of (p)ppGpp triggers a cascade of physiological changes.[7][8]

Synthesis of (p)ppGpp

The synthesis of (p)ppGpp is primarily catalyzed by enzymes of the RelA/SpoT homolog (RSH) family.[1][6] In many bacteria, including Escherichia coli, two main RSH enzymes govern (p)ppGpp levels:

-

RelA: This ribosome-associated synthetase is activated by the presence of uncharged tRNA in the ribosomal A-site, a direct signal of amino acid starvation.[6][9] RelA synthesizes pppGpp from GTP and ATP.

-

SpoT: This bifunctional enzyme possesses both synthetase and hydrolase activity. Its synthetase activity is triggered by various stresses, including fatty acid, iron, and phosphate limitation.[3]

In addition to these "long" RSH enzymes, many bacteria possess "short" alarmone synthetases (SAS) that contribute to (p)ppGpp pools under specific conditions.[6]

Degradation of (p)ppGpp

The primary hydrolase responsible for degrading (p)ppGpp is the SpoT enzyme in its hydrolase conformation.[1] It breaks down (p)ppGpp to GDP or GTP. The pyrophosphatase GppA also plays a role by converting pppGpp to ppGpp.[2] The balance between synthesis and degradation is crucial, as the uncontrolled accumulation of (p)ppGpp can be toxic to the cell.[1]

References

- 1. Control of the Escherichia coli rrnB P1 promoter strength by ppGpp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Guanosine tetraphosphate (ppGpp) dependence of the growth rate control of rrnB P1 promoter activity in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identifying the Binding Proteins of Small Ligands with the Differential Radial Capillary Action of Ligand Assay (DRaCALA) [jove.com]

- 4. ppGpp negatively impacts ribosome assembly affecting growth and antimicrobial tolerance in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bio.davidson.edu [bio.davidson.edu]

- 7. journals.asm.org [journals.asm.org]

- 8. Identification des protéines de liaison des petits ligands avec l’action capillaire radiale différentielle du test de ligand (DRaCALA) [jove.com]

- 9. The nucleotide-binding site of bacterial translation initiation factor 2 (IF2) as a metabolic sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

Evolutionary Conservation of (p)ppGpp Synthesis Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stringent response is a highly conserved stress adaptation mechanism in bacteria, orchestrated by the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp. These molecules act as global regulators of bacterial physiology, reprogramming gene expression and metabolism to promote survival under nutrient-limiting and other stressful conditions. The synthesis and degradation of (p)ppGpp are tightly controlled by the RelA/SpoT homolog (RSH) superfamily of enzymes. Understanding the evolutionary conservation of these pathways is crucial for the development of novel antimicrobial strategies that target this fundamental bacterial survival mechanism. This guide provides a comprehensive overview of the core components of (p)ppGpp synthesis, their evolutionary relationships, quantitative data on their function, and detailed experimental protocols for their study.

The RSH Superfamily: An Evolutionary Overview

The RSH superfamily is a diverse group of enzymes responsible for the synthesis and hydrolysis of (p)ppGpp. These proteins are found across the tree of life, including in bacteria, archaea, and plants, highlighting their ancient origins and fundamental importance.[1][2][3] Based on their domain architecture and function, RSH proteins are broadly classified into three main groups:

-

Long RSHs: These are large, multi-domain proteins that can be either bifunctional (possessing both synthetase and hydrolase activities) or monofunctional (synthetase-only).

-

Small Alarmone Synthetases (SASs): These are smaller, single-domain proteins with only synthetase activity.

-

Small Alarmone Hydrolases (SAHs): These are small, single-domain proteins with only hydrolase activity.

Domain Architecture of Long RSHs

Long RSHs, such as the well-characterized RelA, SpoT, and Rel enzymes, typically possess a conserved multi-domain architecture. This architecture consists of an N-terminal enzymatic region and a C-terminal regulatory region.

The N-terminal region comprises:

-

Hydrolase (HD) Domain: Responsible for the degradation of (p)ppGpp to GDP/GTP and pyrophosphate. In monofunctional synthetases like E. coli RelA, this domain is present but catalytically inactive due to mutations in key residues.

-

Synthetase (SYNTH) Domain: Catalyzes the synthesis of (p)ppGpp from ATP and GDP/GTP.

The C-terminal regulatory region is more variable but often includes:

-

TGS Domain (after Threonyl-tRNA Synthetase, GTPases, and SpoT): Involved in sensing the ribosomal status.

-

ACT Domain (after Aspartate kinase, Chorismate mutase, and TyrA): A regulatory domain that can bind small molecules. In some contexts, this domain is also referred to as an RRM (RNA Recognition Motif).

Functional Evolution of RSH Enzymes

Phylogenetic analyses suggest that the diverse RSH families arose from a common ancestral bifunctional enzyme.[1][3] A key evolutionary event was a gene duplication in the common ancestor of β- and γ-proteobacteria, which gave rise to the paralogous enzymes RelA and SpoT.[1]

-

Rel: The ancestral bifunctional enzyme, found in many bacterial phyla, is responsible for both the synthesis and hydrolysis of (p)ppGpp.

-

RelA: Evolved to become a dedicated (p)ppGpp synthetase, activated primarily by amino acid starvation via its interaction with the ribosome. Its hydrolase domain is inactive.

-

SpoT: Retained both synthetase and hydrolase activities, although its synthetase activity is generally weaker than that of RelA. SpoT responds to a broader range of stresses, including fatty acid, carbon, and iron limitation, and is the primary hydrolase in these bacteria.

Small Alarmone Synthetases (SASs)

In addition to the long RSHs, many bacteria, particularly Gram-positive species like Bacillus subtilis and Staphylococcus aureus, possess one or more SASs.[2][4] These smaller enzymes, also known as RelP and RelQ, contribute to the cellular pool of (p)ppGpp and are often involved in responses to specific stresses, such as cell wall stress.[5][6][7]

Signaling Pathways of (p)ppGpp Synthesis

The synthesis of (p)ppGpp is tightly regulated in response to specific environmental cues. The major pathways for the activation of long RSHs and SASs are distinct.

The RelA Pathway: Responding to Amino Acid Starvation